Cas no 1804232-87-8 (3-(Bromomethyl)-5-fluorophenylhydrazine)
3-(Bromomethyl)-5-fluorophenylhydrazine Chemical and Physical Properties
Names and Identifiers
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- 3-(Bromomethyl)-5-fluorophenylhydrazine
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- Inchi: 1S/C7H8BrFN2/c8-4-5-1-6(9)3-7(2-5)11-10/h1-3,11H,4,10H2
- InChI Key: OMZOEUHEUREJHC-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C=C(C=1)NN)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 123
- XLogP3: 1.8
- Topological Polar Surface Area: 38
3-(Bromomethyl)-5-fluorophenylhydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250000145-500mg |
3-(Bromomethyl)-5-fluorophenylhydrazine |
1804232-87-8 | 98% | 500mg |
999.60 USD | 2021-06-15 | |
| Alichem | A250000145-1g |
3-(Bromomethyl)-5-fluorophenylhydrazine |
1804232-87-8 | 98% | 1g |
1,752.40 USD | 2021-06-15 |
3-(Bromomethyl)-5-fluorophenylhydrazine Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 3-(Bromomethyl)-5-fluorophenylhydrazine
Comprehensive Analysis of 3-(Bromomethyl)-5-fluorophenylhydrazine (CAS No. 1804232-87-8): Properties, Applications, and Industry Trends
3-(Bromomethyl)-5-fluorophenylhydrazine (CAS No. 1804232-87-8) is a specialized fluorinated phenylhydrazine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of organobromine compounds, which are widely utilized as intermediates in synthetic chemistry due to their unique reactivity. The presence of both bromomethyl and fluorophenyl groups in its structure makes it a versatile building block for designing complex molecules, particularly in drug discovery and material science.
In recent years, the demand for fluorinated compounds like 3-(Bromomethyl)-5-fluorophenylhydrazine has surged, driven by their applications in precision medicine and sustainable agriculture. Researchers are increasingly exploring its potential as a key intermediate for targeted therapeutics, especially in oncology and neurology. The compound's ability to act as a cross-coupling reagent in palladium-catalyzed reactions further enhances its utility in modern synthetic methodologies, aligning with the industry's shift toward greener and more efficient processes.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 3-(Bromomethyl)-5-fluorophenylhydrazine?" The synthesis typically involves multi-step functionalization of fluorobenzene derivatives, with careful control of reaction conditions to ensure high yield and purity. Another trending topic is its role in bioorthogonal chemistry, where its hydrazine moiety enables selective labeling of biomolecules—a technique pivotal for diagnostic imaging and proteomics.
From an industrial perspective, 3-(Bromomethyl)-5-fluorophenylhydrazine is often discussed in the context of supply chain resilience and cost-effective scaling. With global disruptions highlighting the need for localized production, manufacturers are investing in continuous flow chemistry to optimize its synthesis. Additionally, its compatibility with automated purification systems makes it a candidate for high-throughput screening platforms, addressing the growing demand for accelerated R&D cycles.
Environmental and regulatory considerations also play a critical role in the discourse around this compound. While not classified as hazardous under current guidelines, its handling requires adherence to Good Laboratory Practices (GLP) to minimize occupational exposure. The fluorine atom in its structure contributes to metabolic stability, a feature highly valued in API (Active Pharmaceutical Ingredient) development, but also necessitates thorough ecotoxicological assessments to ensure sustainability.
In summary, 3-(Bromomethyl)-5-fluorophenylhydrazine (CAS No. 1804232-87-8) exemplifies the intersection of innovation and practicality in modern chemistry. Its applications span from small-molecule drug design to advanced material engineering, reflecting broader trends toward functional diversity and process intensification. As research continues to uncover new uses, this compound is poised to remain a focal point in both academic and industrial settings.
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